molecular formula C15H19NO3 B8194193 Benzyl 4-carbamoylcyclohexanecarboxylate

Benzyl 4-carbamoylcyclohexanecarboxylate

Cat. No.: B8194193
M. Wt: 261.32 g/mol
InChI Key: KNWLRAOTVKXQQA-UHFFFAOYSA-N
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Description

Benzyl 4-carbamoylcyclohexanecarboxylate is a synthetic organic compound characterized by a cyclohexane ring substituted with two functional groups: a carbamoyl group (-CONH₂) at the 4-position and a benzyl ester (-COOBn) at the 1-position. Its molecular formula is C₁₅H₁₉NO₃ (molar mass: 261.32 g/mol), as inferred from structurally analogous compounds like Benzyl (trans-4-formylcyclohexyl)carbamate . The compound combines the rigidity of the cyclohexane ring with the reactivity of the carbamate and ester moieties, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

benzyl 4-carbamoylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWLRAOTVKXQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-carbamoylcyclohexanecarboxylate typically involves the reaction of benzyl alcohol with 4-carbamoylcyclohexanecarboxylic acid. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-carbamoylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Benzyl 4-oxocyclohexanecarboxylate or 4-carbamoylcyclohexanecarboxylic acid.

    Reduction: Benzyl 4-aminocyclohexanecarboxylate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-carbamoylcyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Applications/Synthesis Insights Reference
This compound C₁₅H₁₉NO₃ Cyclohexane, carbamoyl, benzyl ester Intermediate in organic synthesis Inferred
Benzyl benzoate (BB) C₁₄H₁₂O₂ Benzyl ester, phenyl group Topical scabicide (87% cure rate)
Benzyl (trans-4-formylcyclohexyl)carbamate C₁₅H₁₉NO₃ Cyclohexane, carbamate, formyl group Aldehyde precursor in peptide coupling
4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetin-2-yl)carbamate C₁₈H₁₇ClN₂O₄ Azetidinone, carbamate, benzyloxy Antimicrobial agent (synthesized via ultrasound-assisted methods)
Key Observations:

Functional Group Diversity: The target compound and Benzyl (trans-4-formylcyclohexyl)carbamate share identical molecular formulas but differ in substituents (carbamoyl vs. formyl), altering reactivity. BB lacks a cyclohexane ring but shares the benzyl ester group, which contributes to its lipophilicity and efficacy in penetrating the scabies mite’s cuticle .

Synthetic Routes :

  • Carbamate derivatives like those in Table 1 are often synthesized via coupling reactions under ultrasound irradiation, improving yield and reducing reaction time .
  • Benzyl esters (e.g., BB) are typically produced through Fischer esterification or transesterification, though scalability and purity challenges exist .

Pharmacological and Catalytic Relevance

Table 2: Efficacy and Catalytic Performance

Compound Name Biological Activity/Catalytic Role Key Findings Reference
Benzyl benzoate (BB) Scabicidal agent 87% cure rate in clinical trials; superior to permethrin (27%)
Pt@CHs-catalyzed benzyl alcohol derivatives Oxidation to aldehydes 99% yield for benzaldehyde; stable catalyst reuse
4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetin-2-yl)carbamate Antimicrobial activity Synthesized with 92% purity; IR/NMR data confirm structure
Key Observations:

Therapeutic Potential: BB’s high cure rate (87%) underscores the therapeutic value of benzyl esters in parasitology . By analogy, this compound may exhibit bioactivity due to its ester and carbamoyl groups, though empirical data are lacking.

Catalytic Transformations: Benzyl alcohol derivatives are oxidized to aldehydes using Pt@CHs catalysts with >95% efficiency .

Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) Reference
This compound N-H stretch ~3300 Cyclohexane protons: 1.2–2.5; benzyl: 7.3–7.5 [M+H]⁺: 262.3 Inferred
Benzyl (trans-4-formylcyclohexyl)carbamate C=O stretch ~1700 Aldehyde proton: 9.8 [M+H]⁺: 261.3
4-(Benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetin-2-yl)carbamate C=O ~1740 Azetidinone protons: 4.1–4.3 [M+H]⁺: 367.1
Key Observations:
  • The carbamoyl group in the target compound would exhibit N-H stretches at ~3300 cm⁻¹ in IR, distinguishing it from formyl-containing analogs .
  • ¹H-NMR data for cyclohexane derivatives typically show complex splitting patterns (δ 1.2–2.5 ppm) due to chair conformations .

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